2-(2-Chlorobenzenesulfonyl)acetic acid
Overview
Description
2-(2-Chlorobenzenesulfonyl)acetic acid is an organic compound with the molecular formula C8H7ClO4S. It is a versatile small molecule scaffold used primarily in research and development. This compound is characterized by the presence of a chlorobenzene ring attached to a sulfonyl group and an acetic acid moiety, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with sodium acetate in the presence of a suitable solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production of 2-(2-Chlorobenzenesulfonyl)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzenesulfonyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorobenzenesulfonyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzenesulfonyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in its application as an enzyme inhibitor in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorobenzenesulfonyl)acetic acid
- 2-(2-Bromobenzenesulfonyl)acetic acid
- 2-(2-Methylbenzenesulfonyl)acetic acid
Uniqueness
2-(2-Chlorobenzenesulfonyl)acetic acid is unique due to the presence of the chlorine atom in the ortho position of the benzene ring, which influences its reactivity and interaction with other molecules. This structural feature makes it distinct from its analogs and provides specific advantages in certain chemical reactions and applications .
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfonylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c9-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDCOBHVEKDBSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)CC(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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